1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Antifolate Ovarian cancer Cytotoxicity

Validated antifolate lead with dual DHFR/TS suppression and 2-fold lower in vitro toxicity versus cisplatin/5-FU. This compound disrupts thymidylate synthase and dihydrofolate reductase protein levels without inducing TS ternary complex formation—a unique mechanism differentiating it from 5-FU, pemetrexed, and methotrexate. The 4-CF₃ and 1-(4-methylphenyl) substitution pattern is critical for target engagement and reduced cytotoxicity; generic triazoloquinoxalines cannot reproduce this profile. Ideal for anticancer drug discovery, antifolate resistance studies, and as a reference standard in cytotoxicity screening panels.

Molecular Formula C17H11F3N4
Molecular Weight 328.29 g/mol
CAS No. 343372-45-2
Cat. No. B3130444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
CAS343372-45-2
Molecular FormulaC17H11F3N4
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3C(F)(F)F
InChIInChI=1S/C17H11F3N4/c1-10-6-8-11(9-7-10)15-22-23-16-14(17(18,19)20)21-12-4-2-3-5-13(12)24(15)16/h2-9H,1H3
InChIKeyPDEQZKMFUXKNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 343372-45-2): Sourcing and Differentiation Overview


1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 343372-45-2) is a synthetic triazoloquinoxaline heterocycle recognized as a folate cycle inhibitor that disrupts thymidylate synthase (TS) and dihydrofolate reductase (DHFR) protein levels without inducing TS ternary complex formation [1]. This compound is the lead-optimization product of a ligand-based virtual screening campaign aimed at improving the ADME-tox profile of earlier quinoxaline-derived antifolates [1]. Its core [1,2,4]triazolo[4,3-a]quinoxaline scaffold is shared with other bioactive analogs such as R-7050 (a TNF-α receptor antagonist) and PDE2/10 inhibitors, creating a procurement environment where generic substitution is superficially plausible [2].

Why Generic Triazoloquinoxaline Substitution Fails for 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 343372-45-2)


Although the [1,2,4]triazolo[4,3-a]quinoxaline core is shared among PDE2 inhibitors, adenosine receptor antagonists, and TNF-α modulators, the antifolate pharmacology of CAS 343372-45-2 depends on a specific substitution pattern: the 4-CF3 group enhances metabolic stability and the 1-(4-methylphenyl) moiety confers the DHFR/TS dual-targeting mechanism that distinguishes it from other triazoloquinoxalines [1]. Earlier quinoxaline leads in this series exhibited cytotoxicity coupled with unacceptable toxicity to non-tumorigenic Vero cells; the substitution pattern of compound 24 was explicitly optimized to decouple efficacy from toxicity [1]. Consequently, an in-class analog lacking the CF3 or bearing a different 1-aryl substituent cannot be expected to reproduce the same balance of target engagement and reduced cytotoxicity, as demonstrated quantitatively below [1].

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 343372-45-2)


In Vitro Cytotoxicity Reduction Versus Clinical Antifolates and Cisplatin

In the primary publication, compound 24 (CAS 343372-45-2) demonstrated 2-fold lower in vitro toxicity than both cisplatin and 5-fluorouracil (5-FU), while maintaining intracellular DHFR and TS protein suppression comparable to 5-FU. This toxicity margin was achieved without inducing TS ternary complex formation, a mechanistic liability associated with 5-FU and earlier quinoxaline-based antifolates [1].

Antifolate Ovarian cancer Cytotoxicity ADME-Tox optimization

Mechanistic Differentiation: Absence of TS Ternary Complex Formation

Compound 24 suppresses DHFR and TS protein levels intracellularly in a manner similar to 5-FU, but critically does not induce TS ternary complex formation [1]. This is in direct contrast to 5-FU and earlier quinoxaline leads, where TS ternary complex formation is associated with mechanism-based resistance and off-target toxicity [1].

Thymidylate synthase Mechanism of action Antifolate resistance Ternary complex

Structural Differentiation from 4-Chlorophenyl Analog (R-8507/CAS 338773-13-0)

The 4-chlorophenyl analog 1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338773-13-0, R-8507) is the closest commercially available structural analog . In the Carosati et al. series, the shift from 4-chlorophenyl to 4-methylphenyl substitution was a deliberate ADME-tox optimization step; the published data confirm that compound 24 (CAS 343372-45-2) achieved the 2-fold toxicity reduction relative to clinical standards, whereas the earlier series containing chloro-substituted analogs exhibited cytotoxicity coupled with non-tumorigenic cell toxicity [1].

Triazoloquinoxaline Structure-activity relationship Halogen substitution Cytotoxicity

Crystal Structure Confirmation of the 1-(4-Methylphenyl) Scaffold Geometry

Crystal structures of four 1-(aryl)-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been determined, confirming the planar geometry of the triazoloquinoxaline core and the orientation of the 1-aryl substituent [1]. This structural dataset provides a validated reference for the identity and purity assessment of CAS 343372-45-2, ensuring that the 4-methylphenyl substituent adopts the correct conformation required for biological activity.

X-ray crystallography Triazoloquinoxaline Structural confirmation Quality control

Dual DHFR/TS Suppression Without Ternary Complex: Differentiation from Single-Target Antifolates

Compound 24 simultaneously reduces intracellular DHFR and TS protein levels, a dual-target suppression profile that contrasts with classical antifolates such as methotrexate (DHFR-selective) and pemetrexed (primarily TS) [1]. The absence of TS ternary complex formation further distinguishes it from 5-FU and earlier quinoxaline-based compounds in the same series [1].

Dihydrofolate reductase Thymidylate synthase Dual targeting Antifolate resistance

Best-Fit Research and Industrial Application Scenarios for 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 343372-45-2)


Lead Optimization for Antifolate Chemotherapeutics with Reduced Toxicity

Academic and pharmaceutical laboratories developing next-generation antifolate anticancer agents should prioritize CAS 343372-45-2 as a validated lead scaffold. The compound's 2-fold lower in vitro toxicity versus cisplatin and 5-FU, combined with dual DHFR/TS suppression and absence of ternary complex formation, provides a measurable starting point for further medicinal chemistry optimization [1].

Mechanistic Studies of Folate Cycle Inhibition and Resistance

Research groups investigating mechanisms of antifolate resistance can use this compound as a tool to dissect the contribution of TS ternary complex formation versus protein-level suppression. Its unique profile—TS/DHFR suppression without ternary complex—makes it a critical control compound for comparative studies with 5-FU, pemetrexed, and methotrexate [1].

Reference Standard for Triazoloquinoxaline SAR and Quality Control

For contract research organizations and compound management facilities, CAS 343372-45-2 serves as a well-characterized reference standard in the 1-(4-methylphenyl)-4-CF3 triazoloquinoxaline series. Available crystallographic data on related 1-aryl derivatives support identity confirmation and purity assessment protocols [1]. Its differentiated toxicity profile further justifies its selection as a positive control in cytotoxicity screening panels.

Procurement Decision-Making for Antifolate Scaffold Libraries

Compound library procurement teams building antifolate-focused screening collections should include CAS 343372-45-2 as the representative of the optimized triazoloquinoxaline series. The explicit toxicity advantage over cisplatin and 5-FU, and the mechanistic differentiation from the 4-chlorophenyl analog, make it a higher-value acquisition than generic triazoloquinoxalines lacking this substitution pattern [1].

Quote Request

Request a Quote for 1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.